![molecular formula C19H23N3O3S B5539751 3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , involves complex chemical reactions designed to introduce specific functional groups and structural elements that confer the desired biological and chemical properties. In the context of antihypertensive activity, the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been reported, indicating a methodological approach to generating compounds with potential bioactivity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction, revealing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, which contribute to their biological activity and chemical reactivity (Wang et al., 2011).
Chemical Reactions and Properties
Compounds within this class exhibit a range of chemical reactions and properties, including inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory and learning deficits, highlighting their potential therapeutic applications (Tóth et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on the compound may not be directly available, similar compounds have been analyzed for their nematicidal activity, providing insights into their physical properties and potential applications (Srinivas et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological targets, define the utility of these compounds. For instance, the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-ones for their antimicrobial activities demonstrate the chemical versatility and potential of these compounds for developing new therapeutic agents (Al-Ahmadi & El-zohry, 1995).
Applications De Recherche Scientifique
Antihypertensive Activity
Research has highlighted the synthesis and screening of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one for their antihypertensive properties in models such as spontaneous hypertensive rats. These compounds, designed as mixed alpha- and beta-adrenergic receptor blockers, demonstrated significant activity in lowering blood pressure, although their beta-blocking capabilities were not evident. This suggests a potential for the development of new antihypertensive agents with a focus on alpha-adrenergic antagonism (Caroon et al., 1981).
Antimicrobial Activities
Further studies have explored the antimicrobial potential of spiro thiazolinone derivatives, revealing that the fusion of heterocyclic rings enhances their antimicrobial properties. This research provides a foundation for the development of new antimicrobial agents targeting resistant strains of bacteria and other pathogens (Patel & Patel, 2015).
Propriétés
IUPAC Name |
3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18-22(11-12-24-16-4-2-1-3-5-16)15-19(25-18)6-9-21(10-7-19)14-17-20-8-13-26-17/h1-5,8,13H,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOHAOSZQOCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


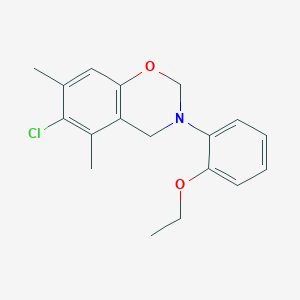
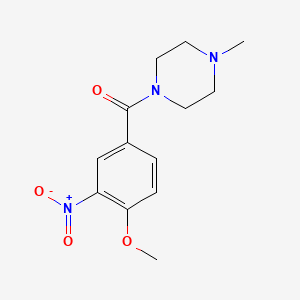
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
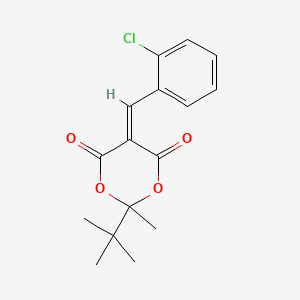
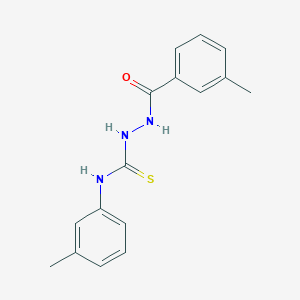

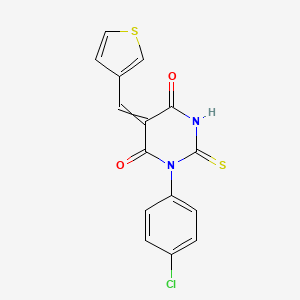
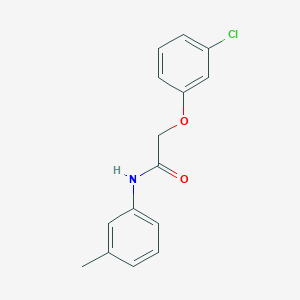
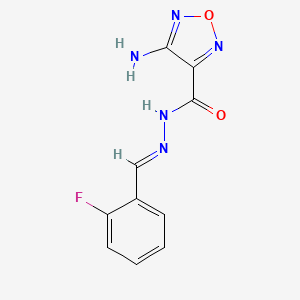
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)
